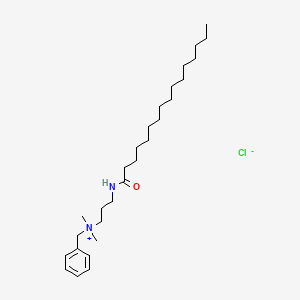

Benzyl(3-hexadecamidopropyl)dimethylammonium chloride

Description

Benzyl(3-hexadecamidopropyl)dimethylammonium chloride (CAS: 65694-09-9) is a quaternary ammonium compound (QAC) characterized by a benzyl group, a dimethylammonium moiety, and a hexadecamidopropyl (C16 amide) chain. This structure confers surfactant and antimicrobial properties, making it relevant in industrial and chemical synthesis applications. As noted in , it is categorized as an intermediate, suggesting its role in producing specialized chemicals or formulations. QACs like this compound are widely used in disinfectants, sanitizers, and surfactants due to their ability to disrupt microbial cell membranes .

Properties

CAS No. |

65694-09-9 |

|---|---|

Molecular Formula |

C28H51ClN2O |

Molecular Weight |

467.2 g/mol |

IUPAC Name |

benzyl-[3-(hexadecanoylamino)propyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C28H50N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-23-28(31)29-24-20-25-30(2,3)26-27-21-17-16-18-22-27;/h16-18,21-22H,4-15,19-20,23-26H2,1-3H3;1H |

InChI Key |

FCWLLOCBTJAGDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Overview

The synthesis of Benzyl(3-hexadecamidopropyl)dimethylammonium chloride generally follows a quaternization reaction where a tertiary amine containing the hexadecanoylamidopropyl group reacts with benzyl chloride under controlled conditions. The key steps include:

- Selection of appropriate tertiary amine precursor

- Controlled addition of benzyl chloride

- Use of suitable solvents to optimize reaction rate and yield

- Temperature and stirring control to ensure complete reaction

- Purification by crystallization or filtration

Detailed Preparation Procedures

Quaternization Reaction Using Tertiary Amines and Benzyl Chloride

The core synthetic step is the nucleophilic substitution of benzyl chloride by the tertiary amine nitrogen, forming the quaternary ammonium salt.

Reaction Scheme:

$$

\text{Tertiary amine (with hexadecanoylamidopropyl group)} + \text{Benzyl chloride} \rightarrow \text{Benzyl(3-hexadecamidopropyl)dimethylammonium chloride}

$$

Solvent Selection and Reaction Conditions

Solvent: Acetone is preferred for its ability to dissolve reactants and facilitate the quaternization reaction at moderate temperatures, reducing energy consumption and waste generation compared to other solvents like ethylene dichloride or DMF.

Temperature: Reaction temperature is maintained between 60–66 °C to optimize reaction kinetics without excessive energy input.

Stirring: Mechanical stirring at 300–400 rpm ensures homogeneity and efficient mixing.

Reaction Time: Typically 8–10 hours to achieve complete conversion.

Stepwise Preparation Method (Adapted from Patent CN103896781A)

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| 1 | In a three-necked flask equipped with stirring, thermometer, and reflux condenser, add acetone solvent, tertiary amine (with hexadecanoylamidopropyl group), and benzyl chloride. Heat and stir. | 60–66 °C, 300–400 rpm, 8–10 h | Acetone amount: 1.05–1.2 times the weight of tertiary amine |

| 2 | Cool reaction mixture to room temperature, add additional acetone to dissolve the product. | Room temperature | Additional acetone: 1.9–2.1 times the weight of tertiary amine |

| 3 | Cool solution to 5 °C, filter precipitated product, and dry. | 5 °C | Obtain pure Benzyl(3-hexadecamidopropyl)dimethylammonium chloride |

Yield and Purity

Alternative Methods Using Alkyl Tertiary Amines

Another approach involves reacting a mixture of alkyl tertiary amines (including those with 16 carbon atoms) with benzyl chloride in solvents such as propylene glycol or aqueous media at elevated temperatures (78–100 °C).

- Reaction time: Approximately 5 hours at 95–100 °C.

- Post-reaction treatment includes addition of water and heating for 1 hour.

- Final product concentration can reach 50–80% quaternary ammonium compound.

- Purity is generally lower than acetone-based methods, with residual unreacted amines and benzyl chloride requiring removal.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The acetone-based quaternization method offers significant advantages in energy efficiency, yield, and waste reduction compared to traditional solvents like ethylene dichloride or DMF.

- Recycling of acetone solvent after filtration is feasible and improves cost-effectiveness.

- The use of alkyl tertiary amine mixtures allows for broader alkyl chain length incorporation but may compromise product purity and require additional purification steps.

- Reaction monitoring by temperature control and stirring speed is critical to avoid side reactions and ensure complete quaternization.

- The purity of starting materials (chemical pure grade) directly impacts the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrotreated Heavy Naphtha can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the hydrocarbons, leading to the formation of alcohols, aldehydes, ketones, and carboxylic acids.

Reduction: This reaction involves the addition of hydrogen to the hydrocarbons, which can further saturate any remaining unsaturated bonds.

Substitution: This reaction involves the replacement of hydrogen atoms in the hydrocarbons with other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and oxygen gas. The reaction is typically carried out at elevated temperatures.

Reduction: Common reducing agents include hydrogen gas and metal catalysts such as platinum or palladium. The reaction is carried out under high pressure and temperature.

Substitution: Common reagents include halogens (chlorine, bromine) and alkyl halides. The reaction conditions vary depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Alcohols, aldehydes, ketones, and carboxylic acids.

Reduction: Fully saturated hydrocarbons.

Substitution: Halogenated hydrocarbons or alkyl-substituted hydrocarbons.

Scientific Research Applications

Pharmaceutical Applications

Benzyl(3-hexadecamidopropyl)dimethylammonium chloride is utilized in the pharmaceutical industry primarily as an excipient and antimicrobial agent. Its role includes:

- Topical Antiseptics : This compound is frequently incorporated into topical formulations due to its efficacy against a broad spectrum of microorganisms. It is often used in concentrations ranging from 0.01% to 1% in hand sanitizers and disinfectants .

- Drug Formulations : As a surfactant, it enhances the solubility and stability of pharmaceutical compounds, improving their bioavailability. It is particularly useful in formulations for hair care products, skin creams, and other personal care items .

- Stability Studies : Research has indicated that benzyl(3-hexadecamidopropyl)dimethylammonium chloride maintains stability in various formulations over extended periods, making it suitable for long-term pharmaceutical applications .

Agricultural Applications

In agriculture, this compound serves multiple functions:

- Pesticides and Herbicides : Due to its biocidal properties, it is employed as an active ingredient in agricultural chemicals. Its effectiveness against pests makes it valuable in both crop protection and veterinary applications .

- Algaecides : The compound's ability to inhibit algal growth has led to its use in water treatment processes, particularly in swimming pools and agricultural runoff management systems .

Environmental Applications

Benzyl(3-hexadecamidopropyl)dimethylammonium chloride is also significant in environmental science:

- Surfactants in Cleaning Products : It is a key ingredient in various cleaning agents due to its surfactant properties, enhancing the removal of dirt and grime from surfaces .

- Biodegradability Studies : Research indicates that while this compound is effective as a surfactant, its environmental impact must be assessed carefully due to potential toxicity to aquatic life. Studies have shown that it exhibits acute toxicity to certain fish species and aquatic invertebrates, necessitating careful management of its use in environmental applications .

Case Study 1: Efficacy as an Antimicrobial Agent

A study evaluated the antimicrobial efficacy of benzyl(3-hexadecamidopropyl)dimethylammonium chloride against various pathogens. Results demonstrated significant reductions in microbial counts when used at concentrations of 0.1% to 1% in hand sanitizers compared to control formulations without the compound .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental effects of benzyl(3-hexadecamidopropyl)dimethylammonium chloride revealed acute toxicity levels for aquatic organisms. The study emphasized the need for regulatory measures when using this compound in agricultural practices to mitigate potential ecological risks .

Mechanism of Action

The mechanism of action of Hydrotreated Heavy Naphtha depends on its specific application. In general, its effects are due to its ability to dissolve various substances and facilitate chemical reactions. The molecular targets and pathways involved vary depending on the specific use of the compound. For example, in biological applications, it may interact with cell membranes and proteins, altering their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Quaternary Ammonium Compounds

Structural and Molecular Differences

The compound’s structural analogs differ primarily in alkyl chain length, substituent groups, and molecular weight. Key comparisons include:

Key Observations:

- Molecular Weight: Higher molecular weight (~450 g/mol) compared to smaller QACs like benzyltrimethylammonium chloride (185.69 g/mol) may reduce solubility but improve persistence in formulations .

Functional and Application Differences

- Antimicrobial Activity: QACs with longer alkyl chains (e.g., C16) generally exhibit stronger bactericidal effects against Gram-positive bacteria but may face reduced solubility in aqueous solutions . Benzyl(3-hexadecamidopropyl)dimethylammonium chloride’s amide group could enhance stability and reduce irritation compared to non-amide QACs like didecyl dimethylammonium chloride .

- Industrial Use: While benzalkonium chloride and didecyl dimethylammonium chloride are common in food sanitizers and surface disinfectants , the target compound’s role as an intermediate () suggests niche applications in synthesizing specialized surfactants or pharmaceuticals.

Biological Activity

Benzyl(3-hexadecamidopropyl)dimethylammonium chloride (BHDC) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial and cytotoxic applications. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C28H51ClN2O

- Molecular Weight : 466.18 g/mol

- CAS Number : 3017620

BHDC functions primarily as a surfactant, disrupting cellular membranes and leading to cell lysis. Its quaternary ammonium structure allows it to interact with phospholipid bilayers, which is crucial for its antimicrobial properties. The mechanism involves:

- Membrane Disruption : BHDC inserts into the lipid bilayer of microbial cells, altering membrane permeability and integrity.

- Inhibition of Enzymatic Activity : It interferes with membrane-bound enzymes, affecting metabolic processes.

- Induction of Apoptosis in Eukaryotic Cells : BHDC has been shown to induce apoptosis in various cell lines, which is a critical consideration for its use in therapeutic applications.

Antimicrobial Activity

BHDC exhibits significant antimicrobial properties against a variety of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Pseudomonas aeruginosa | 2 µg/mL |

The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes, leading to cell death.

Cytotoxic Effects

Research indicates that BHDC can also exhibit cytotoxic effects on human cell lines. The cytotoxicity varies based on concentration and exposure time.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| HepG2 | 20 |

These findings suggest that while BHDC has potential therapeutic applications, caution is warranted due to its cytotoxicity.

Case Studies

- Honeybee Midgut Study : A study investigated the effects of dodecyl dimethyl benzyl ammonium chloride (DDBAC), closely related to BHDC, on honeybee midgut tissues. Results showed significant damage to midgut epithelial cells and alterations in gut microbiota composition upon exposure to sub-lethal concentrations. This study highlighted the ecological risks associated with quaternary ammonium compounds like BHDC, emphasizing the need for careful environmental stewardship .

- Human Corneal Cells : Long-term exposure to DDBAC was linked to disruption of human corneal cell membranes and impairment of epithelial barrier functions. This raises concerns about the safety of topical medications containing similar compounds, including BHDC .

- Neurotoxic Effects : Invertebrate models exposed to quaternary ammonium compounds have shown neurotoxic effects, including DNA damage and inhibition of cell division. These findings necessitate further investigation into the long-term implications of BHDC exposure on human health and the environment .

Q & A

Q. How to design a study evaluating its role in perovskite solar cell stability?

- Methodological Answer : Prepare perovskite films with/without dimethylammonium chloride additive. Compare defect density via photoluminescence (PL) mapping and trap-state analysis using thermal admittance spectroscopy. Accelerated aging under 1-sun illumination (AM1.5G) tracks efficiency decay (T80 threshold) over 1,600 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.